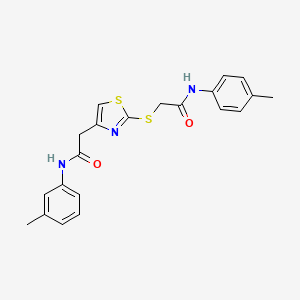
2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O2S2 and its molecular weight is 411.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide , with CAS number 941922-01-6 , is a thiazole derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C21H21N3O2S2
Molecular Weight : 411.5 g/mol
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the acetamide group enhances its pharmacological profile by potentially improving solubility and bioavailability.
The biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with various biological targets. The mechanisms include:
- Enzyme Inhibition : Thiazole derivatives can act as inhibitors of specific enzymes involved in disease pathways. For example, they may inhibit kinases such as VEGFR-2 and AKT, which are crucial in cancer proliferation and survival pathways.
- Cell Cycle Arrest : Studies have shown that certain thiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This effect is often mediated through the activation of caspases.
- Antimicrobial Activity : The compound may exhibit broad-spectrum antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer activity. For instance, in vitro studies have reported IC50 values indicating effective inhibition of cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC-3 (Prostate Cancer) | 3.105 | Induction of apoptosis |
| HepG2 (Liver Cancer) | 3.023 | Cell cycle arrest at S phase |
These findings suggest that the compound may serve as a promising lead for the development of new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate effective inhibition against Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These results highlight the potential of this thiazole derivative in developing new antibiotics.
Case Studies and Research Findings
- Study on Anticancer Properties : A recent study explored the effects of various thiazole derivatives on liver cancer cells. The results indicated that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, making them suitable candidates for further development .
- Antimicrobial Screening : In another study focusing on the synthesis and characterization of new thiazole derivatives, it was found that modifications to the thiazole ring significantly influenced antimicrobial activity. The structure-activity relationship (SAR) analysis suggested that specific substituents could enhance efficacy against resistant strains .
Eigenschaften
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c1-14-6-8-16(9-7-14)22-20(26)13-28-21-24-18(12-27-21)11-19(25)23-17-5-3-4-15(2)10-17/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXDKLVOVXXEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














